PKUMDL-WQ-2101

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

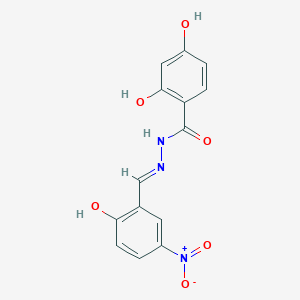

IUPAC Name |

2,4-dihydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O6/c18-10-2-3-11(13(20)6-10)14(21)16-15-7-8-5-9(17(22)23)1-4-12(8)19/h1-7,18-20H,(H,16,21)/b15-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXONIXZPWKJHMW-VIZOYTHASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=C(C=C(C=C2)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)C2=C(C=C(C=C2)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Allosteric Inhibition of Cancer Metabolism: A Technical Guide to PKUMDL-WQ-2101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of PKUMDL-WQ-2101, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). By targeting a key enzyme in the de novo serine biosynthesis pathway, this compound presents a promising strategy for therapeutic intervention in cancers dependent on this metabolic route. This document outlines the core mechanism, summarizes key quantitative data, details experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct allosteric site.[4] This binding event induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity.[4]

The primary consequence of PHGDH inhibition by this compound is the disruption of the conversion of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP). This blockade significantly reduces the downstream synthesis of serine and glycine. As these amino acids are crucial for the synthesis of proteins, nucleotides, and other essential macromolecules, the inhibition of their production ultimately hampers cancer cell proliferation, particularly in tumors with PHGDH gene amplification or overexpression. Furthermore, the effects of this compound extend to downstream metabolic pathways, including glutathione synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the efficacy and binding characteristics of this compound.

| Parameter | Value | Cell Line / Condition | Reference |

| Enzyme Inhibition | |||

| PHGDH IC_50 | 34.8 ± 3.6 µM | in vitro enzyme assay | |

| Cellular Activity | |||

| EC_50 (MDA-MB-468) | 7.70 µM | Breast Cancer | |

| EC_50 (HCC70) | 10.8 µM | Breast Cancer | |

| Binding Affinity | |||

| K_d | 0.56 ± 0.10 µM | PHGDH protein |

Signaling Pathway and Metabolic Impact

This compound directly targets the de novo serine biosynthesis pathway, a critical metabolic route for cancer cell growth and survival. The diagram below illustrates the central role of PHGDH and the inhibitory effect of this compound.

References

- 1. PKUMDL WQ 2101 (6580) by Tocris, Part of Bio-Techne [bio-techne.com]

- 2. rndsystems.com [rndsystems.com]

- 3. PKUMDL WQ 2101 | Other Dehydrogenases | Tocris Bioscience [tocris.com]

- 4. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Inhibition of PHGDH by PKUMDL-WQ-2101: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglycerate dehydrogenase (PHGDH) is a critical metabolic enzyme that catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway. Upregulated PHGDH activity is a hallmark of various cancers, where it diverts glycolytic intermediates to fuel rapid cell proliferation and maintain redox homeostasis. Consequently, PHGDH has emerged as a promising therapeutic target for cancer drug development. This technical guide provides an in-depth overview of PKUMDL-WQ-2101, a novel, selective allosteric inhibitor of PHGDH. We will delve into its mechanism of action, quantitative inhibitory properties, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in targeting PHGDH and the serine biosynthesis pathway.

Introduction to PHGDH and its Role in Cancer

Human D-3-phosphoglycerate dehydrogenase (PHGDH) is the pivotal enzyme in the de novo synthesis of serine, an amino acid crucial for various anabolic processes.[1] It catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[1] This pathway is essential for the production of not only serine but also downstream metabolites vital for cell proliferation, including proteins, nucleotides, and lipids.

In numerous cancer types, including breast cancer, melanoma, and glioma, PHGDH is overexpressed, leading to a heightened flux through the serine biosynthesis pathway to support tumor growth.[2] PHGDH upregulation has been correlated with poor prognosis and resistance to certain cancer therapies.[3] The inhibition of PHGDH has been shown to suppress cancer cell growth, highlighting its potential as a therapeutic target.[1]

This compound: An Allosteric Inhibitor of PHGDH

This compound is a rationally designed, selective allosteric inhibitor of PHGDH. Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity. This mode of inhibition can offer advantages in terms of specificity and can overcome challenges associated with high concentrations of endogenous substrates or cofactors.

Mechanism of Action

This compound binds to a predicted allosteric site on PHGDH, designated as site I. This binding event is stabilized by hydrogen-bond networks with key residues, including R134, K57, and T59. This interaction limits the movement of the enzyme's rigid domains, preventing the active site from closing and thereby stabilizing PHGDH in an inactive conformation.

Quantitative Data

The following tables summarize the key quantitative data for the characterization of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Notes |

| IC50 (WT PHGDH) | 34.8 ± 3.6 μM | Half-maximal inhibitory concentration against wild-type PHGDH. |

| IC50 (R134A mutant) | 141 ± 4 μM | Reduced activity against a mutant in the predicted allosteric binding site. |

| IC50 (K57A/T59A mutant) | 128 ± 10 μM | Reduced activity against a double mutant in the predicted allosteric binding site. |

| Kd | 0.56 ± 0.10 μM | Dissociation constant, indicating binding affinity to PHGDH. |

Table 2: Cellular Activity of this compound

| Cell Line | PHGDH Status | EC50 (μM) |

| MDA-MB-468 | Amplified | 7.70 |

| HCC70 | Amplified | 10.8 |

| MDA-MB-231 | Non-dependent | > 200 (weak activity) |

| ZR-75-1 | Non-dependent | > 200 (weak activity) |

| MCF-7 | Non-dependent | > 200 (weak activity) |

| SKOV3 GFP KO | - | 37.3 |

Signaling Pathways and Experimental Workflows

PHGDH Signaling Pathway

The following diagram illustrates the central role of PHGDH in cellular metabolism and the downstream pathways affected by its inhibition.

Caption: The PHGDH signaling pathway and its inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and characterization of a PHGDH inhibitor like this compound.

Caption: A generalized experimental workflow for PHGDH inhibitor characterization.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

PHGDH Enzymatic Assay

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, which can be coupled to a fluorescent reporter system.

-

Principle: PHGDH catalyzes the conversion of 3-PG to 3-PHP with the concomitant reduction of NAD+ to NADH. The resulting NADH is then used by a diaphorase enzyme to reduce a non-fluorescent probe (resazurin) to a highly fluorescent product (resorufin), which can be measured.

-

Materials:

-

Recombinant human PHGDH enzyme

-

3-Phosphoglycerate (3-PG)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Diaphorase

-

Resazurin

-

Assay Buffer (e.g., 30 mM Tris-HCl pH 8.0, 1 mM EDTA)

-

This compound

-

96-well or 384-well plates

-

Plate reader with fluorescence capabilities (Ex/Em = 544/590 nm)

-

-

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add varying concentrations of this compound (e.g., from 0 to 200 μM).

-

Add the PHGDH enzyme to each well and pre-incubate with the compound for a specified time (e.g., 2 hours).

-

Prepare a reaction mixture containing 3-PG (e.g., 0.1 mM), NAD+ (e.g., 20 µM), diaphorase, and resazurin in the assay buffer.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Monitor the increase in fluorescence over time at room temperature using a plate reader.

-

Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding affinity and kinetics of this compound to PHGDH in real-time.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, in this case, PHGDH) is immobilized on the chip, and the other molecule (the analyte, this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is proportional to the mass on the sensor surface.

-

Materials:

-

Biacore T200 instrument (or equivalent)

-

CM5 sensor chip

-

Recombinant human PHGDH

-

This compound

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., PBS-P)

-

-

Protocol:

-

Immobilize PHGDH onto the CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.

-

Monitor the association and dissociation phases to generate sensorgrams.

-

Regenerate the sensor surface between injections if necessary.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a drug in a cellular environment.

-

Principle: The binding of a ligand (drug) to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the drug, heated to denature proteins, and the amount of soluble target protein remaining is quantified. An increase in the amount of soluble protein in the drug-treated sample compared to the control indicates target engagement.

-

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-468)

-

This compound

-

Cell lysis buffer

-

Antibodies against PHGDH

-

Western blotting reagents and equipment

-

-

Protocol:

-

Culture cells and treat with either vehicle (DMSO) or this compound for a specified time.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Heat the cell suspensions at various temperatures for a short period (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

Quantify the amount of soluble PHGDH in the supernatant using Western blotting.

-

Generate a melting curve by plotting the amount of soluble PHGDH against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.

-

Materials:

-

Immunocompromised mice (e.g., NOD.CB17-Prkdcscid/J)

-

PHGDH-amplified cancer cells (e.g., MDA-MB-468)

-

This compound

-

Vehicle control

-

Calipers for tumor measurement

-

-

Protocol:

-

Inject MDA-MB-468 cells (e.g., 2 x 10^5 cells per mouse) into the mammary fat pad of the mice.

-

Allow tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., daily by oral gavage) to the treatment group and vehicle to the control group.

-

Measure tumor volumes with calipers every 2 days.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study (e.g., after 30 days), sacrifice the mice and excise the tumors for further analysis.

-

Conclusion

This compound represents a significant advancement in the development of targeted therapies against cancers dependent on the serine biosynthesis pathway. Its allosteric mechanism of action provides a promising avenue for achieving high selectivity and efficacy. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate PHGDH inhibition and develop novel anti-cancer agents. The continued exploration of compounds like this compound will undoubtedly contribute to a deeper understanding of cancer metabolism and pave the way for new therapeutic strategies.

References

- 1. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Characterization of the PKUMDL-WQ-2101 Binding Site on Phosphoglycerate Dehydrogenase (PHGDH)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a metabolic route frequently upregulated in various cancers to support rapid proliferation. Its critical role in tumorigenesis makes it a compelling therapeutic target. This document provides an in-depth technical overview of PKUMDL-WQ-2101, a rationally designed allosteric inhibitor of PHGDH. We detail its binding mechanism, affinity, and the key residues involved in its interaction. Furthermore, this guide furnishes detailed experimental protocols for the biochemical and biophysical assays essential for characterizing the binding of small molecule inhibitors to PHGDH, alongside visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action and Binding Site

This compound is a selective, non-NAD⁺-competing allosteric modulator that specifically targets PHGDH.[1][2][3] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric pocket, designated "site I".[2] This binding event induces a conformational change that stabilizes PHGDH in an inactive state. The mechanism involves the formation of hydrogen-bond networks that restrict the movement of the enzyme's rigid domains, thereby preventing the active site from closing and effectively halting catalytic activity.[1]

Mutagenesis studies have been pivotal in confirming this binding site. Site-directed mutations of key residues within the predicted allosteric pocket, such as Arginine 134 to Alanine (R134A) and a double mutation of Lysine 57 and Threonine 59 to Alanine (K57A/T59A), dramatically reduce the inhibitory potency of this compound. This demonstrates that these residues are critical for the binding and allosteric inhibition mediated by the compound.

Quantitative Binding and Inhibition Data

The interaction between this compound and PHGDH has been quantitatively characterized through various enzymatic and cellular assays. The data highlights its potency and specificity.

| Parameter | Value | Target/System | Description | Citation |

| IC₅₀ | 34.8 ± 3.6 µM | Wild-Type PHGDH | The concentration of inhibitor required to reduce enzyme activity by 50%. | |

| K_d_ | 0.56 ± 0.10 µM | Wild-Type PHGDH | The equilibrium dissociation constant, indicating high binding affinity. | |

| EC₅₀ | 7.7 µM | MDA-MB-468 Cells | The concentration required for 50% maximal effect in a PHGDH-amplified breast cancer cell line. | |

| EC₅₀ | 10.8 µM | HCC-70 Cells | The concentration required for 50% maximal effect in a PHGDH-amplified breast cancer cell line. | |

| IC₅₀ | 141 ± 4 µM | R134A Mutant PHGDH | A ~4-fold reduction in potency, confirming the importance of R134 in binding. | |

| IC₅₀ | 128 ± 10 µM | K57A/T59A Mutant PHGDH | A ~3.7-fold reduction in potency, confirming the importance of this region for binding. |

Signaling Pathway and Experimental Workflows

Visualizations are crucial for understanding the inhibitor's role in the broader metabolic context and the experimental strategies used for its characterization.

Experimental Protocols

Detailed and reproducible protocols are essential for the study of enzyme inhibitors. The following sections provide methodologies for key experiments used to characterize the binding of this compound to PHGDH.

PHGDH Enzymatic Activity Assay (Fluorescence-Based)

This assay measures PHGDH activity by coupling the production of NADH to the diaphorase-mediated reduction of non-fluorescent resazurin to the highly fluorescent resorufin.

-

Principle: The rate of increase in fluorescence is directly proportional to the rate of NADH production, and thus to PHGDH activity.

-

Materials:

-

Recombinant human PHGDH protein

-

This compound or other test compounds dissolved in DMSO

-

Assay Buffer: 30 mM Tris-HCl (pH 8.0), 1 mM EDTA

-

Substrate/Cofactor Mix: 3-Phosphoglycerate (3-PG), NAD⁺

-

Coupling System: Diaphorase, Resazurin

-

Product Scavenger: Hydrazine sulfate (to prevent product inhibition)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~540-560 nm, Emission: ~590 nm)

-

-

Protocol:

-

Prepare the complete reaction buffer containing 30 mM Tris (pH 8.0), 1 mM EDTA, 1 mM hydrazine sulfate, 0.1 mM resazurin, and 0.0001 U/mL diaphorase.

-

In a 96-well plate, add 2 µL of test compound (this compound) at various concentrations or DMSO as a vehicle control.

-

Add 50 µL of PHGDH enzyme solution (e.g., 200-400 nM final concentration) diluted in Assay Buffer to each well.

-

Pre-incubate the enzyme and inhibitor for 30-120 minutes at room temperature to allow for binding.

-

Prepare a substrate initiation mix in the reaction buffer containing 3-PG (to a final concentration of 0.1 mM) and NAD⁺ (to a final concentration of 20 µM).

-

Initiate the reaction by adding 50 µL of the substrate initiation mix to each well for a final volume of 100 µL.

-

Immediately place the plate in a fluorescence plate reader heated to 37°C.

-

Measure the fluorescence kinetically for 30-60 minutes, with readings taken every 60 seconds.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition relative to DMSO controls and plot against inhibitor concentration to calculate the IC₅₀ value using non-linear regression.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand (PHGDH) and an analyte (this compound).

-

Principle: Changes in mass on the surface of a sensor chip, caused by the binding and dissociation of the analyte, are detected as changes in the refractive index, measured in Resonance Units (RU).

-

Materials:

-

SPR instrument (e.g., Biacore, Reichert)

-

CM5 or similar carboxylated sensor chip

-

Amine Coupling Kit (EDC, NHS, Ethanolamine)

-

Recombinant human PHGDH protein

-

This compound dissolved in running buffer with a low percentage of DMSO

-

Immobilization Buffer: 10 mM Sodium Acetate (pH 5.0)

-

Running Buffer (HBS-EP+): 10 mM HEPES (pH 7.4), 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20

-

Regeneration Solution (to be determined empirically, e.g., a short pulse of 10 mM Glycine-HCl pH 2.5)

-

-

Protocol:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with Running Buffer.

-

Activate the carboxyl groups on the sensor surface of a flow cell by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject PHGDH protein (diluted to 10-50 µg/mL in Immobilization Buffer) over the activated surface until the desired immobilization level (e.g., 3000-5000 RU) is reached.

-

Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

-

A second flow cell should be activated and deactivated without protein to serve as a reference surface.

-

-

Analyte Binding Analysis:

-

Prepare a dilution series of this compound in Running Buffer (e.g., from 0.1 µM to 20 µM). Include a buffer-only (zero concentration) sample for double referencing.

-

Inject the this compound solutions sequentially from lowest to highest concentration over both the PHGDH and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Allow for an association phase (e.g., 120 seconds) followed by a dissociation phase where only Running Buffer flows over the chip (e.g., 300 seconds).

-

Between each concentration, inject the Regeneration Solution to remove all bound analyte and return to baseline.

-

-

Data Analysis:

-

Subtract the reference flow cell signal from the active flow cell signal.

-

Subtract the "zero concentration" injection signal from all other sensorgrams (double referencing).

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_ = k_off_ / k_on_).

-

-

Cellular Target Engagement using Chemical Pulldown

This assay confirms that the inhibitor binds to its intended target (PHGDH) within the complex environment of a cell lysate.

-

Principle: An immobilized version of the inhibitor is used as "bait" to capture its protein targets from a cell lysate. The captured proteins are then identified by Western blotting.

-

Materials:

-

PHGDH-amplified cells (e.g., MDA-MB-468)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

This compound-conjugated beads (or control beads)

-

Free this compound (for competition)

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibody against PHGDH

-

HRP-conjugated secondary antibody and ECL detection reagents

-

-

Protocol:

-

Culture MDA-MB-468 cells and harvest by scraping.

-

Lyse the cells in ice-cold Lysis Buffer and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Competition Assay: Pre-incubate a portion of the cell lysate (e.g., 1 mg total protein) with an excess of free this compound (e.g., 50 µM) for 2 hours at 4°C. Use an equivalent volume of DMSO for the non-competed control.

-

Add the pre-incubated lysates to tubes containing this compound-conjugated beads. Also, include a control with unconjugated beads.

-

Incubate for 4 hours or overnight at 4°C with gentle rotation.

-

Wash the beads 3-5 times with ice-cold Lysis Buffer to remove non-specific binders.

-

Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer for 5 minutes.

-

Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an anti-PHGDH antibody.

-

A successful pulldown will show a band for PHGDH in the lane with inhibitor-conjugated beads, which is significantly diminished or absent in the competition lane and the control beads lane.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational Design of Selective Allosteric Inhibitors of PHGDH and Serine Synthesis with Anti-tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

PKUMDL-WQ-2101: A Technical Guide for Researchers

An In-depth Analysis of the Allosteric PHGDH Inhibitor for Cancer Research and Drug Development

This technical guide provides a comprehensive overview of PKUMDL-WQ-2101, a selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the serine biosynthesis pathway in cancer. This document details the compound's chemical properties, biological activity, and mechanism of action, and provides detailed experimental protocols for its in vitro and in vivo evaluation.

Core Compound Information

This compound is a potent and selective, non-NAD+ competing allosteric inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] By binding to a site distinct from the active site, it modulates the enzyme's activity and has demonstrated significant anti-tumor effects in preclinical models, particularly in cancers with high PHGDH expression.[1][3]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. This information is crucial for the preparation of stock solutions and for use in various experimental settings.

| Property | Value |

| CAS Number | 304481-72-9[3] |

| Molecular Formula | C₁₄H₁₁N₃O₆ |

| Molecular Weight | 317.25 g/mol |

| Appearance | Light yellow to dark orange powder |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO (e.g., 2 mg/mL or up to 100 mM) |

| Storage | Store at -20°C |

Biological Activity

This compound exhibits selective inhibitory activity against PHGDH and demonstrates potent anti-proliferative effects in cancer cell lines that are dependent on the serine biosynthesis pathway.

| Parameter | Value | Cell Line/Assay Conditions |

| PHGDH IC₅₀ | 34.8 µM | Enzyme inhibition assay |

| EC₅₀ | 7.7 µM | MDA-MB-468 (PHGDH-amplified breast cancer) |

| EC₅₀ | 10.8 µM | HCC70 (PHGDH-amplified breast cancer) |

Mechanism of Action: Allosteric Inhibition of the Serine Biosynthesis Pathway

This compound functions by inhibiting PHGDH, the first enzyme in the pathway that converts the glycolytic intermediate 3-phosphoglycerate into serine. This pathway is critical for cancer cells as serine is a precursor for the synthesis of proteins, nucleotides, and lipids, and it plays a vital role in maintaining cellular redox balance.

The inhibitor binds to a predicted allosteric site on PHGDH, referred to as site I, which is located near the active site. This binding event induces a conformational change that stabilizes the enzyme in an inactive state, thereby preventing the conversion of its substrate and inhibiting the entire serine synthesis pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vivo Xenograft Tumor Growth Study

This protocol outlines the procedure for assessing the anti-tumor activity of this compound in a mouse xenograft model using a PHGDH-amplified breast cancer cell line.

1. Cell Culture and Animal Model:

-

Cell Line: MDA-MB-468 human breast cancer cells.

-

Animal Model: Female immunodeficient mice (e.g., NOD/SCID or athymic nude), 6-8 weeks old.

2. Tumor Implantation:

-

Harvest MDA-MB-468 cells during the exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel.

-

Inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-150 µL subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.

3. Treatment Protocol:

-

Monitor tumor growth by measuring with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

-

Prepare this compound in a suitable vehicle (e.g., DMSO and/or polyethylene glycol, Tween 80, and saline).

-

Administer this compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.

-

Continue treatment for a specified period (e.g., 30-45 days).

4. Endpoint and Analysis:

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor volume and weight.

-

Compare the tumor growth between the treatment and control groups to determine the efficacy of this compound.

Stable Isotope Labeling and Metabolite Analysis

This protocol uses stable isotope-labeled glucose to trace its incorporation into the serine biosynthesis pathway and assess the inhibitory effect of this compound.

1. Cell Culture and Treatment:

-

Culture MDA-MB-468 cells in standard RPMI-1640 medium.

-

For the experiment, switch the cells to glucose-free RPMI-1640 medium supplemented with 10 mM [U-¹³C]-glucose, dialyzed fetal bovine serum, and penicillin/streptomycin.

-

Treat the cells with this compound at a desired concentration (e.g., 37 µM) or with a vehicle control for 24 hours.

2. Metabolite Extraction:

-

After the incubation period, quickly wash the cells with ice-cold saline.

-

Quench metabolism and extract metabolites by adding a cold solvent, typically 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet the protein and cellular debris.

-

Collect the supernatant containing the polar metabolites.

3. Metabolite Analysis by Mass Spectrometry:

-

Analyze the extracted metabolites using a mass spectrometer coupled with liquid chromatography (LC-MS) or capillary electrophoresis (CE-MS).

-

Monitor the mass isotopologue distributions of serine, glycine, and other related metabolites. The incorporation of ¹³C from glucose will result in a mass shift in these molecules.

-

Quantify the fractional labeling of these metabolites to determine the flux through the serine biosynthesis pathway.

4. Data Analysis:

-

Compare the fractional labeling of serine and glycine between the this compound-treated and control cells.

-

A significant reduction in ¹³C-labeled serine and glycine in the treated cells indicates effective inhibition of PHGDH.

References

- 1. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational Design of Selective Allosteric Inhibitors of PHGDH and Serine Synthesis with Anti-tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

PKUMDL-WQ-2101: A Technical Whitepaper on its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of PKUMDL-WQ-2101, a novel allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). It covers the rational design, discovery, mechanism of action, and preclinical validation of this compound, presenting key data and experimental methodologies to support further research and development in the field of cancer metabolism.

Introduction

Cancer metabolism has emerged as a critical hallmark of cancer, with many tumors exhibiting altered metabolic pathways to sustain their rapid proliferation and survival. One such pathway is the de novo serine synthesis pathway, which is often upregulated in various cancers. The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in this pathway, converting the glycolytic intermediate 3-phosphoglycerate (3PG) to 3-phosphohydroxypyruvate (3PHP).[1] Increased PHGDH expression has been linked to numerous cancers, including breast cancer, melanoma, and lung cancer, making it an attractive therapeutic target.[1]

This compound was discovered through a structure-based drug design approach as a selective, negative allosteric modulator of PHGDH.[2][3] This whitepaper details the discovery and development of this compound, providing comprehensive data and experimental protocols for the scientific community.

Discovery and Rational Design

This compound was identified through a rational, structure-based design strategy aimed at discovering novel allosteric inhibitors of PHGDH. This approach, in contrast to targeting the active site, sought to identify compounds that bind to a distinct allosteric site, leading to a conformational change that inhibits enzyme activity. This can offer advantages in terms of selectivity and overcoming resistance mechanisms. The discovery of this compound represents a successful example of this structure-based approach for targeting PHGDH.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a related compound, PKUMDL-WQ-2201, which was co-discovered.

Table 1: In Vitro Enzymatic Inhibition and Binding Affinity

| Compound | Target | Assay Type | IC50 (μM) | Kd (μM) | Notes |

| This compound | Wild-Type PHGDH | Enzymatic Inhibition | 34.8 ± 3.6 | 0.56 ± 0.10 | Allosteric inhibitor. |

| This compound | R134A Mutant PHGDH | Enzymatic Inhibition | 141 ± 4 | - | Reduced inhibition, confirming binding site. |

| This compound | K57A/T59A Mutant PHGDH | Enzymatic Inhibition | 128 ± 10 | - | Reduced inhibition, confirming binding site. |

| PKUMDL-WQ-2201 | Wild-Type PHGDH | Enzymatic Inhibition | 35.7 ± 8.6 | - | Allosteric inhibitor. |

| PKUMDL-WQ-2201 | T59A Mutant PHGDH | Enzymatic Inhibition | 69 ± 40 | - | Reduced inhibition. |

| PKUMDL-WQ-2201 | T56A/K57A Mutant PHGDH | Enzymatic Inhibition | > 300 | - | Significantly reduced inhibition. |

Table 2: Cellular Activity in Breast Cancer Cell Lines

| Compound | Cell Line | PHGDH Status | EC50 (μM) |

| This compound | MDA-MB-468 | Amplified | 7.70 |

| This compound | HCC70 | Amplified | 10.8 |

| This compound | MCF-7 | Non-dependent | > 100 |

| This compound | MDA-MB-231 | Non-dependent | > 100 |

| This compound | ZR-75-1 | Non-dependent | > 100 |

| PKUMDL-WQ-2201 | MDA-MB-468 | Amplified | 6.90 |

| PKUMDL-WQ-2201 | HCC70 | Amplified | 10.0 |

| PKUMDL-WQ-2201 | ZR-75-1 | Non-dependent | > 100 |

Signaling Pathways and Experimental Workflows

The Serine Synthesis Pathway and PHGDH Inhibition

The following diagram illustrates the canonical serine synthesis pathway and the point of inhibition by this compound.

Caption: Inhibition of PHGDH by this compound blocks the first step of the de novo serine synthesis pathway.

Experimental Workflow for Discovery and Validation

The diagram below outlines the key experimental steps from virtual screening to in vivo validation of this compound.

Caption: A streamlined workflow for the identification and validation of this compound.

Detailed Experimental Protocols

Western Blot Analysis of PHGDH Expression

-

Cell Lysis: Cells were washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: Membranes were blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against PHGDH (Sigma-Aldrich WH0026227M1, 1:1000) and β-actin (Cell Signaling 8H10D10, 1:2000) as a loading control.

-

Secondary Antibody and Detection: After washing with TBST, membranes were incubated with a horseradish peroxidase-conjugated anti-mouse secondary antibody (Rockland 611G4302, 1:2000) for 1 hour at room temperature. Chemiluminescent signals were detected using the Clarity Western ECL Detection Kit (Bio-Rad) and imaged with a ChemiDoc MP System (Bio-Rad).

U-13C-Glucose Stable Isotope Labeling

-

Cell Culture and Treatment: SKOV3 GFP KO control cells were treated with 37 μM this compound for 24 hours.

-

Isotope Labeling: Following treatment, the medium was replaced with a medium containing U-13C-glucose.

-

Metabolite Extraction and Analysis: After 24 hours of labeling, metabolites were extracted, and the incorporation of 13C into serine and glycine was measured by mass spectrometry to assess the inhibition of the de novo serine synthesis pathway.

In Vivo Xenograft Studies

-

Animal Model: NOD.CB17-Prkdcscid/J mice were used for the xenograft studies.

-

Cell Implantation: MDA-MB-468 breast cancer cells were injected into the fourth mammary fat pad of the mice.

-

Drug Administration and Monitoring: Once tumors were established, mice were treated with this compound. Tumor volumes were monitored every 2 days for 30 days to evaluate the anti-tumor efficacy.

Conclusion

This compound is a promising, rationally designed allosteric inhibitor of PHGDH with demonstrated in vitro and in vivo activity against PHGDH-amplified cancers. Its discovery validates the structure-based approach for identifying novel allosteric modulators of metabolic enzymes. The data and protocols presented in this whitepaper provide a valuable resource for researchers in cancer metabolism and drug discovery, facilitating further investigation into the therapeutic potential of targeting the serine synthesis pathway. The continued development and optimization of this compound and similar compounds could lead to new therapeutic strategies for a range of cancers dependent on this metabolic pathway.

References

- 1. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PKUMDL WQ 2101 (6580) by Tocris, Part of Bio-Techne [bio-techne.com]

The Allosteric Modulator PKUMDL-WQ-2101: A Technical Overview of its Inhibitory Effect on the Serine Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of PKUMDL-WQ-2101, a novel allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. This document details the mechanism of action, quantitative efficacy, and broader metabolic consequences of PHGDH inhibition by this compound, supported by experimental methodologies and visual pathway representations.

Introduction to this compound and the Serine Biosynthesis Pathway

The de novo serine biosynthesis pathway is a critical metabolic route that diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) to produce L-serine. This amino acid is not only a fundamental component of proteins but also a precursor for a wide array of essential biomolecules, including glycine, cysteine, nucleotides (purines and pyrimidines), and sphingolipids.[1][2] The pathway consists of three enzymatic steps, with the first and committed step being the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP) by PHGDH.[1][3]

In numerous cancer types, the serine biosynthesis pathway is upregulated to support rapid proliferation and biomass accumulation.[4] This metabolic reprogramming makes PHGDH a compelling target for anticancer drug development. This compound has emerged as a selective, negative allosteric modulator of PHGDH, demonstrating anti-tumor activity in preclinical models.

Mechanism of Action of this compound

This compound functions as a negative allosteric modulator of PHGDH. Unlike competitive inhibitors that bind to the active site, allosteric modulators bind to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic activity. This mode of inhibition can offer greater selectivity and potentially avoid off-target effects associated with active site inhibitors.

The binding of this compound to PHGDH has been characterized as occurring at an allosteric site designated as site I, which is in proximity to the active site and the NAD+/NADH cofactor-binding site. The interaction is stabilized by hydrogen-bond networks with key residues such as R134, K57, and T59, which restricts the movement of the enzyme's rigid domains and stabilizes it in an inactive conformation.

Quantitative Data on the Efficacy of this compound

The inhibitory activity of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize the key efficacy data.

| Parameter | Value | Description | Reference(s) |

| IC50 (Enzymatic) | 34.8 ± 3.6 μM | Concentration of this compound that inhibits 50% of PHGDH enzymatic activity in vitro. | |

| Kd | 0.56 ± 0.10 μM | Dissociation constant, indicating the binding affinity of this compound to PHGDH. |

Table 1: In Vitro Enzymatic Inhibition of PHGDH by this compound.

| Cell Line | EC50 (μM) | PHGDH Status | Reference(s) |

| MDA-MB-468 | 7.7 | Amplified | |

| HCC-70 | 10.8 | Amplified | |

| MDA-MB-231 | > 200 (weak bioactivity) | Non-dependent | |

| ZR-75-1 | > 200 (weak bioactivity) | Non-dependent | |

| MCF-7 | > 200 (weak bioactivity) | Non-dependent |

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines.

Effects on the Serine Biosynthesis Pathway and Downstream Metabolism

Inhibition of PHGDH by this compound has profound effects on cellular metabolism, extending beyond the direct reduction of serine and glycine synthesis.

Inhibition of De Novo Serine and Glycine Synthesis

Stable isotope tracing studies using U-13C-glucose have demonstrated that treatment with this compound significantly reduces the incorporation of glucose-derived carbons into serine and glycine in cancer cells. This confirms that the compound effectively blocks the de novo serine biosynthesis pathway at its entry point.

Impact on Nucleotide Synthesis

As serine is a primary source of one-carbon units for the synthesis of purines and pyrimidines, inhibition of its production by this compound leads to a reduction in nucleotide biosynthesis. This is evidenced by decreased labeling of glucose-derived carbons in ATP and UTP upon treatment with the inhibitor.

Disruption of Central Carbon Metabolism

The inhibition of PHGDH by this compound causes a metabolic bottleneck, leading to broader disruptions in central carbon metabolism. This includes alterations in glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. These effects are thought to arise from a disruption of the mass balance within these interconnected pathways.

Experimental Protocols

The following sections outline the general methodologies used in the characterization of this compound's effects.

PHGDH Enzymatic Activity Assay

This assay measures the catalytic activity of PHGDH by monitoring the production of NADH.

-

Principle: PHGDH catalyzes the conversion of 3-PG to 3-PHP with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration is measured spectrophotometrically at 340 nm or through a coupled reaction that generates a colorimetric or fluorescent signal.

-

Reagents:

-

Recombinant human PHGDH enzyme

-

PHGDH assay buffer (e.g., 18 mM Bis-Tris propane, pH 7.5, 1.7 mM EDTA)

-

3-Phosphoglycerate (3-PG) substrate

-

NAD+ cofactor

-

For coupled assays: Diaphorase and a reporter molecule (e.g., resazurin)

-

-

Procedure (General):

-

Prepare a reaction mixture containing the assay buffer, 3-PG, and NAD+.

-

Add varying concentrations of this compound or a vehicle control (DMSO).

-

Initiate the reaction by adding the PHGDH enzyme.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Monitor the change in absorbance at 340 nm or fluorescence in real-time.

-

Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability and Proliferation Assays

These assays determine the effect of this compound on the growth and survival of cancer cells.

-

Principle: Cells are cultured in the presence of varying concentrations of the compound, and cell viability is assessed using methods that measure metabolic activity (e.g., MTT or resazurin reduction) or ATP content (e.g., CellTiter-Glo).

-

Procedure (General):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or a vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the viability reagent according to the manufacturer's protocol.

-

Measure the absorbance or luminescence using a plate reader.

-

Normalize the data to the vehicle-treated control and calculate EC50 values.

-

Stable Isotope Tracing with U-13C-Glucose

This technique traces the metabolic fate of glucose-derived carbons through the serine biosynthesis pathway and other metabolic routes.

-

Principle: Cells are cultured in a medium where the standard glucose is replaced with uniformly labeled 13C-glucose. The incorporation of 13C into downstream metabolites is then quantified by mass spectrometry.

-

Procedure (General):

-

Culture cells in the presence of this compound or a vehicle control for a defined period.

-

Replace the medium with a medium containing U-13C-glucose and continue the treatment.

-

After a set incubation time, rapidly quench metabolism and extract intracellular metabolites using a cold solvent (e.g., 80% methanol).

-

Analyze the metabolite extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Determine the mass isotopologue distribution for serine, glycine, and other key metabolites to assess the fractional contribution of glucose to their synthesis.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Model: Immunocompromised mice (e.g., NOD/SCID) are typically used.

-

Procedure (General):

-

Inject human cancer cells with high PHGDH expression (e.g., MDA-MB-468) subcutaneously or into the mammary fat pad of the mice.

-

Allow the tumors to reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (formulated in an appropriate vehicle) or the vehicle alone to the respective groups via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental logic.

Caption: The Serine Biosynthesis Pathway and its inhibition by this compound.

Caption: Experimental workflow for the evaluation of this compound.

Caption: Logical flow of the effects of this compound on cancer cell metabolism.

Conclusion

This compound represents a promising class of allosteric inhibitors targeting the metabolic vulnerability of cancers with upregulated serine biosynthesis. Its well-defined mechanism of action, potent and selective inhibition of PHGDH, and demonstrated anti-proliferative effects in preclinical models underscore its potential as a therapeutic agent. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the exploration of metabolic targets in oncology. Further investigation into its pharmacokinetic properties, safety profile, and potential for combination therapies is warranted.

References

Elucidating the Downstream Metabolic Consequences of PKUMDL-WQ-2101: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream metabolic effects of PKUMDL-WQ-2101, a selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). By targeting the rate-limiting enzyme in the de novo serine biosynthesis pathway, this compound instigates significant metabolic reprogramming in cancer cells, particularly those with PHGDH amplification. This document summarizes key quantitative data, details experimental methodologies, and visually represents the affected metabolic pathways to offer a comprehensive resource for researchers in oncology and metabolic diseases.

Core Mechanism of Action

This compound functions as a negative allosteric modulator of PHGDH[1]. PHGDH catalyzes the initial, rate-limiting step in the serine synthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (3-PG) into 3-phosphohydroxypyruvate (3-PHP)[2]. By binding to an allosteric site on the PHGDH enzyme, this compound stabilizes an inactive conformation, thereby inhibiting its enzymatic activity and blocking the synthesis of serine from glucose. This disruption has cascading effects on several downstream metabolic pathways crucial for cancer cell proliferation and survival.

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified both at the enzymatic and cellular levels. The following tables summarize these key metrics.

Table 1: Enzymatic Inhibition of PHGDH by this compound

| Parameter | Value (μM) | Description |

| IC50 | 34.8 ± 3.6 | The half maximal inhibitory concentration against wild-type PHGDH enzyme activity. |

| Kd | 0.56 ± 0.10 | The dissociation constant, indicating the binding affinity of this compound to the PHGDH enzyme. |

Table 2: Anti-proliferative Activity (EC50) of this compound in Breast Cancer Cell Lines

| Cell Line | PHGDH Status | EC50 (μM) |

| MDA-MB-468 | Amplified | 7.70 |

| HCC70 | Amplified | 10.8 |

| MDA-MB-231 | Non-dependent | > 7.70 (less active) |

| ZR-75-1 | Non-dependent | > 10.8 (less active) |

| MCF-7 | Non-dependent | > 10.8 (less active) |

Data sourced from Wang et al. (2017). The EC50 values demonstrate the selective inhibitory effect of this compound on cancer cells that have an amplification of the PHGDH gene and are thus more reliant on the de novo serine synthesis pathway.

Downstream Metabolic Perturbations

Inhibition of PHGDH by this compound leads to a significant reduction in the flux of glucose-derived carbons into the serine biosynthesis pathway. This has been experimentally verified using stable isotope tracing.

Table 3: Effect of this compound on Glucose-Derived Carbon Incorporation into Serine and Glycine

| Metabolite | Treatment Condition (24h) | Reduction in 13C Labeling from Glucose |

| Serine | 37 μM this compound | > 50% |

| Glycine | 37 μM this compound | > 50% |

This data highlights that this compound effectively blocks the de novo synthesis of serine and its downstream product, glycine, from glucose.

Further downstream, the reduced availability of serine and glycine impacts other crucial metabolic pathways:

-

Nucleotide Synthesis: Serine is a primary carbon donor for the folate cycle, which is essential for the synthesis of purines and thymidylate. Inhibition of serine synthesis by this compound consequently affects nucleotide production.

-

Redox Homeostasis: Glycine, derived from serine, is a key component of the antioxidant glutathione. Treatment with this compound was found to decrease the incorporation of glucose-derived carbons into glutathione, suggesting an impact on the cell's ability to manage oxidative stress.

Key Experimental Protocols

1. U-13C-Glucose Stable Isotope Labeling for Metabolic Flux Analysis

This experiment is crucial for quantifying the metabolic effects of this compound.

-

Cell Culture: SKOV3 cells (or other relevant cancer cell lines) are cultured to a suitable confluency.

-

Treatment: Cells are treated with this compound at a specified concentration (e.g., 37 μM) for 24 hours. A vehicle-treated group serves as the control.

-

Isotope Labeling: After the treatment period, the standard culture medium is replaced with a medium containing U-13C-glucose. The cells are incubated in this labeling medium for a defined period.

-

Metabolite Extraction: Following incubation, the medium is removed, and cells are washed with ice-cold saline. Metabolites are then extracted using a cold solvent mixture, typically 80% methanol.

-

LC-MS Analysis: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distribution of key metabolites like serine, glycine, and glutathione. This allows for the quantification of the fraction of these metabolites derived from the labeled glucose.

Signaling Pathways and Experimental Workflow Visualizations

Diagram 1: this compound Inhibition of the Serine Biosynthesis Pathway

Caption: this compound allosterically inhibits PHGDH, blocking serine synthesis.

Diagram 2: Experimental Workflow for Isotope Tracing

Caption: Workflow for tracing glucose metabolism after PHGDH inhibition.

Conclusion

This compound is a potent and selective inhibitor of PHGDH that effectively disrupts the de novo serine biosynthesis pathway. This leads to a cascade of downstream metabolic effects, including the depletion of serine and glycine pools, which in turn impacts nucleotide synthesis and cellular redox balance. The selective efficacy of this compound in PHGDH-amplified cancer cells underscores the therapeutic potential of targeting metabolic dependencies in oncology. The data and methodologies presented in this guide provide a foundational understanding for further research and development of PHGDH inhibitors as cancer therapeutics.

References

The Role of PKUMDL-WQ-2101 in Cancer Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PKUMDL-WQ-2101, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), and its role in the metabolic reprogramming of cancer cells. This document outlines the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this potent anti-tumor agent.

Executive Summary

Metabolic reprogramming is a hallmark of cancer, enabling unabated cell growth and proliferation. One critical pathway often upregulated in various malignancies is the de novo serine biosynthesis pathway. The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in this pathway. This compound is a rationally designed, selective, and cell-permeable allosteric inhibitor of PHGDH. By targeting PHGDH, this compound effectively disrupts the serine synthesis pathway, leading to reduced proliferation and tumor growth in cancer models with high PHGDH expression. This guide will detail the preclinical data and methodologies that underscore the potential of this compound as a tool for cancer research and a lead compound for therapeutic development.

Mechanism of Action

This compound functions as a negative allosteric modulator of PHGDH.[1][2][3][4][5] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric site on the PHGDH enzyme. This binding event induces a conformational change in the enzyme, which in turn inhibits its catalytic activity, preventing the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate. This targeted inhibition of PHGDH disrupts the entire de novo serine biosynthesis pathway, depriving cancer cells of a crucial building block for proteins, nucleotides, and lipids necessary for their rapid proliferation.

Quantitative Data Summary

The efficacy of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations.

| Parameter | Value | Description | Reference |

| IC50 | 34.8 µM | Concentration for 50% inhibition of PHGDH enzyme activity in vitro. |

Table 1: In Vitro Enzymatic Inhibition of PHGDH by this compound

| Cell Line | Description | EC50 (µM) | Reference |

| MDA-MB-468 | PHGDH-amplified breast cancer | 7.7 | |

| HCC-70 | PHGDH-amplified breast cancer | 10.8 | |

| MDA-MB-231 | PHGDH non-dependent breast cancer | > 7.7-10.8 | |

| ZR-75-1 | PHGDH non-dependent breast cancer | > 7.7-10.8 | |

| MCF-7 | PHGDH non-dependent breast cancer | > 7.7-10.8 |

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism and experimental validation of this compound, the following diagrams are provided.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

PHGDH Enzymatic Activity Assay

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.

-

Principle: The conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate by PHGDH is coupled to the reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm or coupled to a secondary reaction that produces a colorimetric or fluorescent signal.

-

Reagents:

-

Assay Buffer (e.g., 30 mM Tris pH 8.0, 1 mM EDTA)

-

3-Phosphoglycerate (3-PG) substrate

-

NAD+ cofactor

-

Recombinant human PHGDH enzyme

-

This compound (or other test compounds)

-

For coupled assays: Diaphorase and Resazurin (for fluorescence) or a probe for colorimetric detection

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, 3-PG, and NAD+. For coupled assays, also include the secondary enzyme and probe.

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Add the PHGDH enzyme to initiate the reaction.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the absorbance at 450 nm (for colorimetric assays) or fluorescence (Ex/Em ~560/590 nm for resazurin-based assays) in kinetic mode for 10-60 minutes.

-

Calculate the rate of reaction and determine the percent inhibition at each compound concentration.

-

Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

-

Cell Proliferation Assay

This assay assesses the effect of this compound on the viability and growth of cancer cells.

-

Principle: Cancer cells are cultured in the presence of varying concentrations of this compound. After a set incubation period, cell viability is measured using a reagent that quantifies a marker of metabolically active cells (e.g., ATP content).

-

Reagents:

-

PHGDH-dependent (e.g., MDA-MB-468) and PHGDH-independent (e.g., MDA-MB-231) cancer cell lines.

-

Complete cell culture medium.

-

This compound.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Normalize the results to untreated control cells and plot cell viability against the log of the compound concentration to determine the EC50 value.

-

U-¹³C-Glucose Stable Isotope Labeling

This technique traces the metabolic fate of glucose to confirm that this compound inhibits the de novo serine synthesis pathway.

-

Principle: Cells are cultured with glucose in which the carbon atoms are replaced with the heavy isotope ¹³C. The incorporation of these labeled carbons into downstream metabolites, such as serine, is measured by mass spectrometry. A decrease in ¹³C-labeled serine in treated cells indicates inhibition of the pathway.

-

Reagents:

-

PHGDH-amplified cancer cell line (e.g., MDA-MB-468).

-

Glucose-free and serine-free cell culture medium.

-

[U-¹³C]-glucose (all carbons are ¹³C).

-

This compound.

-

Methanol/water extraction buffer (80:20).

-

-

Procedure:

-

Seed cells and allow them to adhere.

-

Replace the medium with serine-free medium containing this compound or DMSO (control) and pre-incubate.

-

Replace the medium with serine-free medium containing [U-¹³C]-glucose and the respective compound concentrations.

-

Incubate for a set time (e.g., 8 hours) to allow for labeling of metabolites.

-

Wash the cells with ice-cold saline and extract intracellular metabolites with ice-cold 80% methanol.

-

Analyze the extracts by GC-MS or LC-MS/MS to determine the fraction of serine that is labeled with ¹³C.

-

Compare the levels of labeled serine between treated and control cells to quantify the inhibition of serine synthesis.

-

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells (MDA-MB-468) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

-

Materials:

-

Immunocompromised mice (e.g., NOD/SCID).

-

MDA-MB-468 breast cancer cells.

-

Matrigel (for cell suspension).

-

This compound formulation for in vivo administration.

-

-

Procedure:

-

Suspend MDA-MB-468 cells in a mixture of media and Matrigel.

-

Inject the cell suspension into the mammary fat pad of the mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a specified size (e.g., 150-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle to the respective groups according to a predetermined schedule and dosage.

-

Measure tumor volume with calipers regularly (e.g., every 2 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histological analysis).

-

Compare tumor growth between the treated and control groups to assess the anti-tumor efficacy of this compound.

-

Conclusion

This compound is a potent and selective allosteric inhibitor of PHGDH, a key enzyme in cancer metabolism. The data presented demonstrates its ability to disrupt de novo serine synthesis, selectively inhibit the proliferation of PHGDH-dependent cancer cells, and suppress tumor growth in vivo. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other modulators of cancer metabolism. This molecule represents a valuable chemical probe for studying the role of the serine biosynthesis pathway in cancer and holds promise as a starting point for the development of novel anti-cancer therapeutics.

References

PKUMDL-WQ-2101 selectivity for PHGDH-amplified cells

An In-depth Technical Guide on the Selectivity of PKUMDL-WQ-2101 for PHGDH-amplified Cells

Introduction

3-Phosphoglycerate dehydrogenase (PHGDH) has emerged as a significant target in oncology. As the rate-limiting enzyme in the de novo serine biosynthesis pathway, PHGDH diverts glycolytic intermediates to produce serine, an amino acid crucial for cancer cell proliferation, survival, and biomass production.[1][2][3] Focal amplification and subsequent overexpression of the PHGDH gene are observed in various cancers, including breast cancer and melanoma, rendering these tumors "addicted" to serine synthesis.[4][5] This dependency presents a therapeutic window for inhibitors that can selectively target cancer cells with elevated PHGDH activity.

This compound is a novel, rationally designed small molecule inhibitor of PHGDH. Unlike inhibitors that target the enzyme's active site, this compound functions as a negative allosteric modulator, binding to a distinct site on the enzyme to regulate its activity. This guide provides a detailed overview of the selectivity of this compound for cancer cells harboring PHGDH amplification, summarizing key quantitative data, experimental methodologies, and the underlying signaling logic.

Data Presentation: Efficacy and Selectivity of this compound

The efficacy of this compound has been evaluated at both the enzymatic and cellular levels. The data clearly demonstrates its inhibitory action on PHGDH and its selective anti-proliferative effect on cancer cells dependent on the serine synthesis pathway.

Table 1: Enzymatic Inhibition of PHGDH by this compound

| Compound | Target | Inhibition Type | IC50 (μM) |

| This compound | Human PHGDH | Negative Allosteric Modulator | 34.8 |

Table 2: Cellular Antitumor Activity of this compound in Breast Cancer Cell Lines

This compound exhibits potent and selective growth inhibition of breast cancer cell lines with PHGDH gene amplification. In contrast, its effect is significantly weaker in cell lines with normal PHGDH expression levels.

| Cell Line | PHGDH Status | EC50 (μM) | Selectivity Fold-Change (Approx.) |

| MDA-MB-468 | Amplified | 7.70 | - |

| HCC70 | Amplified | 10.8 | - |

| MDA-MB-231 | Non-amplified | > 23 (approx. 3-4x higher) | 3-4x vs MDA-MB-468 |

| ZR-75-1 | Non-amplified | > 92 (approx. 12x higher) | 8-12x vs MDA-MB-468 |

| MCF-7 | Non-amplified | > 154 (approx. 20x higher) | 14-20x vs MDA-MB-468 |

| MCF-10A | Non-cancerous, Non-amplified | Weak cytotoxic effect | Not specified |

Note: Selectivity fold-change is calculated based on the reported ratios from the primary literature.

Experimental Protocols

The following sections describe the methodologies used to establish the selectivity and mechanism of action of this compound.

PHGDH Enzymatic Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PHGDH. The reaction measures the conversion of the cofactor NAD+ to NADH.

-

Reagents: Recombinant human PHGDH enzyme, L-serine (for allosteric inhibition studies), NAD+, α-ketoglutarate (α-KG), and the test compound (this compound).

-

Procedure:

-

The PHGDH enzyme is pre-incubated with varying concentrations of this compound in a reaction buffer.

-

The enzymatic reaction is initiated by adding the substrate, 3-phosphoglycerate (3-PG), and the cofactor, NAD+.

-

The reaction progress is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

The rate of reaction is calculated from the linear phase of the absorbance curve.

-

-

Data Analysis: The inhibitory activity is calculated as a percentage of the control (vehicle-treated) reaction. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability/Proliferation Assay

This assay determines the effect of this compound on the growth and survival of cancer cell lines.

-

Cell Culture: PHGDH-amplified (e.g., MDA-MB-468, HCC70) and non-amplified (e.g., MDA-MB-231, MCF-7) cell lines are cultured in standard serine-replete media.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The following day, the media is replaced with fresh media containing serial dilutions of this compound or vehicle control (DMSO).

-

Cells are incubated for a period of 3 to 5 days.

-

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo, which measures ATP content as an indicator of metabolically active cells.

-

-

Data Analysis: The results are normalized to the vehicle-treated control cells. The EC50 values are calculated by plotting the normalized cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Stable Isotope Tracing of Serine Synthesis

This method directly measures the flux through the de novo serine synthesis pathway and its inhibition by this compound.

-

Cell Culture and Labeling:

-

PHGDH-amplified cells are treated with this compound or a vehicle control for a specified period (e.g., 24 hours).

-

The standard culture medium is then replaced with a medium containing a stable isotope-labeled glucose (U-¹³C-glucose).

-

-

Metabolite Extraction: After incubation with the labeled glucose, intracellular metabolites are extracted from the cells, typically using a cold methanol/water solution.

-

LC-MS Analysis: The extracted metabolites are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the incorporation of ¹³C atoms from glucose into serine and downstream metabolites like glycine.

-

Data Analysis: A decrease in the fraction of ¹³C-labeled serine in this compound-treated cells compared to control cells confirms the inhibition of the de novo serine synthesis pathway.

In Vivo Xenograft Tumor Growth Study

This experiment evaluates the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

-

Procedure:

-

PHGDH-amplified human cancer cells (e.g., MDA-MB-468) are injected subcutaneously or into the mammary fat pad of the mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives this compound, typically administered via intraperitoneal injection or oral gavage, on a defined schedule. The control group receives a vehicle solution.

-

Tumor volume is measured regularly (e.g., every 2 days) using calipers.

-

-

Data Analysis: The tumor growth curves of the treated group are compared to the control group to determine if the compound significantly suppresses tumor growth.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key pathways and processes involved in the action of this compound.

Caption: Serine biosynthesis pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound selectivity.

Caption: Logical relationship between PHGDH status and drug sensitivity.

Conclusion

References

- 1. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. scientificarchives.com [scientificarchives.com]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. pnas.org [pnas.org]

In Vivo Efficacy and Tolerability of the Novel PHGDH Allosteric Inhibitor PKUMDL-WQ-2101

A Technical Guide for Researchers and Drug Development Professionals

Abstract

PKUMDL-WQ-2101 is a novel, selective, allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway that is often upregulated in cancer. This technical guide provides an in-depth overview of the preclinical in vivo efficacy and tolerability of this compound. Data presented herein demonstrates that this compound effectively suppresses tumor growth in a PHGDH-dependent breast cancer xenograft model while exhibiting a favorable tolerability profile. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development of this compound.

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting an increased reliance on specific metabolic pathways for their growth and proliferation. The de novo serine biosynthesis pathway has emerged as a critical metabolic node in several cancers, with the enzyme phosphoglycerate dehydrogenase (PHGDH) catalyzing the first and rate-limiting step. PHGDH is overexpressed in a variety of malignancies, including breast cancer, and its inhibition represents a promising therapeutic strategy.[1]

This compound is a rationally designed, non-NAD⁺-competing allosteric inhibitor of PHGDH.[1] This document summarizes the key in vivo findings on the efficacy and tolerability of this compound, providing a comprehensive resource for researchers in oncology and drug development.

In Vivo Efficacy of this compound